1-(2-Methoxyphenyl)piperidin-3-amine
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Overview
Description
1-(2-Methoxyphenyl)piperidin-3-amine is a chemical compound with the molecular formula C12H18N2O. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Mechanism of Action
Target of Action
1-(2-Methoxyphenyl)piperidin-3-amine is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Some piperidine derivatives have been shown to exhibit both antiaggregatory and antioxidant effects , suggesting that this compound may interact with its targets to induce similar changes.
Biochemical Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry , indicating that they may affect a variety of biochemical pathways.
Result of Action
Some piperidine derivatives have been shown to exhibit both antiaggregatory and antioxidant effects , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)piperidin-3-amine can be synthesized through several methods. One common approach involves the cyclization of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst to form 3-arylpiperidines . Another method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .
Industrial Production Methods: Industrial production of piperidine derivatives often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: N-substituted derivatives.
Scientific Research Applications
1-(2-Methoxyphenyl)piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Comparison with Similar Compounds
Piperidine: A simpler analog with a similar structure but lacking the methoxyphenyl group.
Pyrrolidine: Another heterocyclic amine with a five-membered ring structure.
Piperazine: A six-membered ring containing two nitrogen atoms.
Uniqueness: 1-(2-Methoxyphenyl)piperidin-3-amine is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and pharmacological properties. This group enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-(2-methoxyphenyl)piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-7-3-2-6-11(12)14-8-4-5-10(13)9-14/h2-3,6-7,10H,4-5,8-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLRVPIWYLEUOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCCC(C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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